4,4'-Sulfonyldibenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12451. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-carboxyphenyl)sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJQLYOMPSJVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279360 | |

| Record name | 4,4'-Sulfonyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2449-35-6 | |

| Record name | 2449-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Sulfonyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dicarboxydiphenyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Sulfonyldibenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Sulfonyldibenzoic acid, a dicarboxylic acid derivative of diphenyl sulfone, is a versatile molecule with significant applications in polymer chemistry, materials science, and as a structural motif in medicinal chemistry. Its rigid, V-shaped structure, and the presence of two carboxylic acid functionalities make it an important building block for high-performance polymers and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

Chemical Properties

This compound is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-carboxyphenyl)sulfonylbenzoic acid | |

| Synonyms | 4,4'-Dicarboxydiphenyl sulfone, Diphenyl sulfone-4,4'-dicarboxylic acid, p,p'-Sulfonyl dibenzoic acid | [1][2][3] |

| CAS Number | 2449-35-6 | [3][4] |

| Molecular Formula | C₁₄H₁₀O₆S | [3][4] |

| Molecular Weight | 306.29 g/mol | [3][4] |

| Melting Point | >350 °C | [1] |

| Boiling Point (Predicted) | 590.1 ± 35.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1] |

| pKa (Predicted) | 3.28 ± 0.10 | [4] |

| Density (Predicted) | 1.509 ± 0.06 g/cm³ | [1] |

| LogP (Predicted) | 2.99660 | [4] |

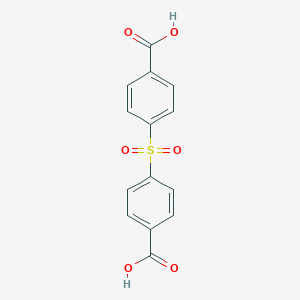

Chemical Structure

The molecular structure of this compound consists of a central sulfonyl group connecting two para-substituted benzoic acid moieties. This arrangement imparts a rigid, V-shaped conformation to the molecule.

Crystal Structure

Single-crystal X-ray diffraction studies have elucidated the precise three-dimensional structure of this compound. The key crystallographic data are summarized in Table 2.

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [5] |

| Space Group | P2/m | [5] |

| a | 5.0019 (4) Å | [5] |

| b | 23.3653 (17) Å | [5] |

| c | 5.7871 (5) Å | [5] |

| β | 110.151 (3)° | [5] |

| Volume | 634.94 (9) ų | [5] |

| Z | 2 | [5] |

| Calculated Density | 1.602 Mg m⁻³ | [5] |

| Dihedral Angle between Benzene Rings | 76.41 (10)° | [5] |

The molecule exhibits a dihedral angle of 76.41 (10)° between the two phenyl rings. The crystal packing is characterized by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming a zigzag chain structure.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis

One common route for the synthesis of this compound involves the oxidation of the corresponding dimethyl-substituted precursor, bis(4-methylphenyl) sulfone.

Experimental Workflow for Synthesis

References

An In-depth Technical Guide to 4,4'-Sulfonyldibenzoic Acid (CAS: 2449-35-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and structural data for 4,4'-Sulfonyldibenzoic acid. The information is compiled from various chemical data repositories and scientific literature, with a focus on presenting quantitative data in an accessible format and detailing the experimental context where available.

Core Physical and Chemical Data

This compound is a difunctional aromatic compound notable for its rigid sulfone linker and terminal carboxylic acid groups. These features make it a valuable building block in the synthesis of polymers, such as sulfone-containing polyesters, and as a ligand in the construction of metal-organic frameworks (MOFs).[1][2][3]

General and Structural Identifiers

The following table summarizes the key identifiers and structural information for this compound.

| Identifier | Value | Source |

| CAS Number | 2449-35-6 | [1][4][5] |

| Molecular Formula | C₁₄H₁₀O₆S | [1][2][6] |

| Molecular Weight | 306.29 g/mol | [5][7] |

| Synonyms | Diphenyl sulfone-4,4'-dicarboxylic acid, Bis(4-carboxyphenyl) sulfone | [2] |

| InChI | 1S/C14H10O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | [2][4] |

| SMILES | O=C(O)c1ccc(cc1)S(=O)(=O)c2ccc(cc2)C(O)=O | [2][7] |

Physicochemical Properties

Quantitative physical and chemical data are crucial for predicting the behavior of a compound in various experimental and industrial settings.

| Property | Value | Notes | Source |

| Melting Point | >350 °C | (lit.) | [1][2] |

| Boiling Point | 590.1 ± 35.0 °C | at 760 mmHg (Predicted) | [1][2] |

| Density | 1.509 ± 0.06 g/cm³ | (Predicted) | [1][2] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1][2] | |

| Appearance | White to almost white powder/crystal | [2] | |

| pKa | 3.28 ± 0.10 | (Predicted) | [1][2] |

| LogP | 2.99660 | (Predicted) | [1] |

| Flash Point | 310.7 °C | (Predicted) | [1] |

| Topological Polar Surface Area | 117 Ų | [8] |

Structural and Spectroscopic Data

Structural analysis reveals a non-planar conformation. Single-crystal X-ray diffraction studies show the dihedral angle between the two phenyl rings to be approximately 76.4°.[9] This rigid, angled structure is a key feature influencing its application in materials science.

Spectroscopic Summary

| Technique | Data Highlights | Source |

| Infrared (IR) Spectroscopy | Data available from the Coblentz Society via the NIST WebBook. Spectra were likely measured on dispersive instruments. | [6][10][11] |

| Mass Spectrometry | Electron ionization (EI) mass spectrum data is available from the NIST Mass Spectrometry Data Center. | [6][12] |

| ¹³C NMR Spectroscopy | Spectrum available in Deuterium oxide/NaOD with Dioxane as a reference. | [13] |

Visualizations

The following diagrams illustrate the molecule's structure and relevant experimental workflows.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 4,4'-SULFONYLBIS-BENZOIC ACID | 2449-35-6 [chemicalbook.com]

- 3. 4,4′-Sulfonyldibenzoic acid - SIKÉMIA [sikemia.com]

- 4. 4,4′-磺酰基二苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2449-35-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 2449-35-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 4,4'-Sulfonyldibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,4'-Sulfonyldibenzoic acid (SDBA), a valuable building block in the development of polymers and pharmaceuticals. This document details the core synthetic routes, starting from readily available precursors, and offers detailed experimental protocols for laboratory-scale preparation. All quantitative data is presented in clear, structured tables, and reaction pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, also known as bis(4-carboxyphenyl) sulfone, is a rigid, V-shaped dicarboxylic acid monomer. Its sulfone group imparts thermal stability and improved solubility in organic solvents, making it a desirable component in the synthesis of high-performance polymers such as polyamides, polyesters, and polyimides. Furthermore, the dicarboxylic acid functionality allows for its incorporation into metal-organic frameworks (MOFs) and various pharmaceutical compounds. This guide focuses on the most common and practical laboratory synthesis of SDBA, proceeding via the oxidation of 4,4'-ditolyl sulfone.

Primary Synthesis Pathway: Oxidation of 4,4'-Ditolyl Sulfone

The most prevalent and reliable method for synthesizing this compound is the oxidation of the methyl groups of 4,4'-ditolyl sulfone. This two-step process begins with the synthesis of the ditolyl sulfone precursor, followed by its oxidation to the final dicarboxylic acid.

Step 1: Synthesis of 4,4'-Ditolyl Sulfone

4,4'-Ditolyl sulfone is typically prepared via a Friedel-Crafts reaction between toluene (B28343) and a suitable sulfonating agent, such as p-toluenesulfonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reaction:

Experimental Protocol: Synthesis of 4,4'-Ditolyl Sulfone

This protocol is adapted from established Friedel-Crafts sulfonylation procedures.

| Parameter | Value |

| Reactants | |

| Toluene | 100 mL (excess) |

| p-Toluenesulfonyl chloride | 38.1 g (0.2 mol) |

| Anhydrous Aluminum Chloride (AlCl₃) | 29.3 g (0.22 mol) |

| Solvent | Toluene (acts as both reactant and solvent) |

| Reaction Temperature | 0-5 °C (for addition), then room temperature |

| Reaction Time | 12 hours |

| Work-up | Hydrolysis with ice and HCl, extraction |

| Purification | Recrystallization from ethanol (B145695) |

| Expected Yield | 75-85% |

| Purity | >98% (by HPLC) |

Detailed Methodology:

-

A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube is charged with 100 mL of dry toluene and anhydrous aluminum chloride (29.3 g).

-

The flask is cooled in an ice bath to 0-5 °C.

-

A solution of p-toluenesulfonyl chloride (38.1 g) in 50 mL of dry toluene is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is then slowly poured into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

The resulting mixture is stirred until the ice has melted and the solids have dissolved. The toluene layer is separated.

-

The aqueous layer is extracted twice with 50 mL portions of toluene.

-

The combined toluene extracts are washed with water, 5% sodium bicarbonate solution, and finally with brine.

-

The toluene solution is dried over anhydrous magnesium sulfate (B86663) and the solvent is removed under reduced pressure.

-

The crude solid is recrystallized from ethanol to afford pure 4,4'-ditolyl sulfone as white crystals.

Step 2: Oxidation of 4,4'-Ditolyl Sulfone to this compound

The methyl groups of 4,4'-ditolyl sulfone are oxidized to carboxylic acid groups using a strong oxidizing agent, most commonly potassium permanganate (B83412) (KMnO₄) in an aqueous solution.

Reaction:

Experimental Protocol: Oxidation of 4,4'-Ditolyl Sulfone

This protocol is based on the well-established permanganate oxidation of alkylbenzenes, adapted for this specific substrate.[1]

| Parameter | Value |

| Reactants | |

| 4,4'-Ditolyl sulfone | 24.6 g (0.1 mol) |

| Potassium permanganate (KMnO₄) | 63.2 g (0.4 mol) |

| Water | 1 L |

| Concentrated Hydrochloric Acid (HCl) | As needed for acidification |

| Reaction Temperature | Reflux (approx. 100 °C) |

| Reaction Time | 4-6 hours (or until purple color disappears) |

| Work-up | Filtration of MnO₂, acidification, filtration of product |

| Purification | Recrystallization from water or aqueous ethanol |

| Expected Yield | 70-80% |

| Purity | >99% (by titration) |

Detailed Methodology:

-

A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer and a reflux condenser.

-

The flask is charged with 4,4'-ditolyl sulfone (24.6 g), potassium permanganate (63.2 g), and 1 L of water.

-

The mixture is heated to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and a brown precipitate of manganese dioxide (MnO₂) will form.

-

The reaction is complete when the purple color is no longer visible (typically 4-6 hours). A spot test on filter paper can be used to check for the presence of permanganate.

-

While still hot, the mixture is filtered by suction to remove the manganese dioxide. The filter cake is washed with two 100 mL portions of hot water.

-

The combined filtrate is allowed to cool to room temperature.

-

The clear, colorless filtrate is then acidified by the slow addition of concentrated hydrochloric acid with stirring until the pH is approximately 1-2.

-

A white precipitate of this compound will form.

-

The mixture is cooled in an ice bath for 1 hour to ensure complete precipitation.

-

The product is collected by suction filtration, washed with cold water, and dried in an oven at 110 °C.

-

For higher purity, the crude product can be recrystallized from a large volume of hot water or an ethanol-water mixture.

Alternative Synthesis Pathway

While the oxidation of 4,4'-ditolyl sulfone is the most common route, other pathways exist, though they are generally less favored due to harsher conditions or lower yields. One such alternative involves the hydrolysis of 4,4'-dicyanodiphenyl sulfone, which itself can be synthesized from 4,4'-dichlorodiphenyl sulfone.

This pathway is generally more complex and involves the use of cyanide salts, which require stringent safety precautions.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the Friedel-Crafts synthesis of 4,4'-ditolyl sulfone followed by its oxidation with potassium permanganate. The protocols provided in this guide offer a reliable and reproducible method for the laboratory-scale preparation of this important monomer. Careful control of reaction conditions, particularly temperature during the Friedel-Crafts reaction and thorough washing during the oxidation work-up, is crucial for obtaining a high yield and purity of the final product. The presented pathways and experimental details serve as a valuable resource for researchers and professionals engaged in the fields of polymer chemistry and drug development.

References

Solubility Profile of 4,4'-Sulfonyldibenzoic Acid in Common Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Sulfonyldibenzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, predicted solubility based on molecular structure, and a detailed, generalized experimental protocol for determining its solubility in various common laboratory solvents.

Introduction

This compound, also known as 4,4'-dicarboxydiphenyl sulfone, is a molecule of significant interest in polymer chemistry and materials science. Its rigid structure, conferred by the diphenyl sulfone core, and the presence of two carboxylic acid functional groups make it a valuable monomer for the synthesis of high-performance polymers such as polyamides, polyesters, and polyimides. The solubility of this compound in common laboratory solvents is a critical parameter for its synthesis, purification, and processing into advanced materials. Understanding its solubility profile is essential for researchers and professionals working on the development of new polymers and materials.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₆S |

| Molecular Weight | 306.29 g/mol |

| Melting Point | >350 °C |

| pKa (Predicted) | 3.28 ± 0.10 |

Solubility Profile

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively reported in the public domain. However, it is consistently cited as being soluble in Dimethylformamide (DMF).[1][2][3][4]

The solubility of this compound in other solvents can be predicted based on its molecular structure. The molecule possesses both polar and non-polar characteristics. The two carboxylic acid groups and the sulfonyl group are polar and capable of hydrogen bonding. The two benzene (B151609) rings constitute a significant non-polar region.

Based on the principle of "like dissolves like," the following solubilities can be anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are highly polar and can effectively solvate the polar sulfonyl and carboxylic acid groups. DMF is a known good solvent. |

| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Sparingly Soluble | The carboxylic acid groups can form hydrogen bonds with protic solvents. However, the large non-polar aromatic backbone may limit solubility, especially in water. Solubility is expected to increase with the alkyl chain length of the alcohol to some extent. |

| Non-Polar | Toluene, Hexane | Insoluble | The overall polarity of the molecule, dominated by the sulfonyl and carboxylic acid groups, is too high for it to be readily soluble in non-polar solvents. |

| Intermediate Polarity | Acetone, Tetrahydrofuran (THF) | Slightly Soluble to Sparingly Soluble | These solvents have intermediate polarity and may show some ability to dissolve the compound, but high solubility is not expected. |

Experimental Protocol for Solubility Determination

For researchers requiring quantitative solubility data in a specific solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

-

This compound

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or g/100 mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in common laboratory solvents is scarce, its known solubility in DMF and its molecular structure provide a basis for predicting its behavior in other solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. A thorough understanding of the solubility of this compound is crucial for its effective use in the synthesis and processing of advanced materials.

References

Spectroscopic Profile of 4,4'-Sulfonyldibenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Sulfonyldibenzoic acid (CAS No: 2449-35-6), a molecule of interest in materials science and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The empirical formula for this compound is C₁₄H₁₀O₆S, and it has a molecular weight of 306.29 g/mol .[1][2] The structure of this molecule, characterized by two carboxylic acid-functionalized phenyl rings linked by a sulfonyl group, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | d | 4H | Aromatic protons ortho to the sulfonyl group |

| ~7.9-8.1 | d | 4H | Aromatic protons ortho to the carboxylic acid group |

| >13 | br s | 2H | Carboxylic acid protons |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166 | Carboxylic acid carbon (C=O) |

| ~143 | Aromatic carbon attached to the sulfonyl group |

| ~135 | Aromatic carbon attached to the carboxylic acid group |

| ~130 | Aromatic C-H carbon |

| ~128 | Aromatic C-H carbon |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1320 and ~1160 | Strong | S=O stretch (sulfonyl group) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~850 | Strong | C-H bend (para-substituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for this compound are listed below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 306 | High | [M]⁺ (Molecular ion) |

| 289 | Moderate | [M-OH]⁺ |

| 261 | Moderate | [M-COOH]⁺ |

| 184 | High | [M-SO₂-2COOH]⁺ |

| 139 | Moderate | [C₇H₅O₂]⁺ |

| 121 | Moderate | [C₇H₅O]⁺ |

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, commonly dimethyl sulfoxide (B87167) (DMSO-d₆), to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: The sample is placed in a 5 mm NMR tube. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[3]

IR Spectroscopy Protocol

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Mineral Oil Mull): A few milligrams of the solid this compound are ground to a fine powder in an agate mortar.[4] A drop of mineral oil (Nujol) is added, and the mixture is further ground to create a uniform paste or mull.[4]

-

Data Acquisition: The mull is then pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The assembled plates are placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is typically subtracted.[4]

Mass Spectrometry Protocol

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system.

-

Sample Introduction: For a solid sample like this compound, it can be introduced directly into the ion source using a solid probe.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.[1] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Logical Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Solid-State Architecture of 4,4'-Sulfonyldibenzoic Acid: A Crystallographic Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure and crystallographic analysis of 4,4'-Sulfonyldibenzoic acid, a molecule of significant interest in the construction of novel supramolecular frameworks and materials science. This document details the precise three-dimensional arrangement of atoms in the crystalline state, offering valuable insights for rational drug design, polymorphism studies, and the development of new materials with tailored properties.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the space group P2/m. A comprehensive summary of the crystallographic data is presented in Table 1.

| Table 1: Crystal Data and Structure Refinement for this compound | |

| Empirical formula | C₁₄H₁₀O₆S |

| Formula weight | 306.29 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2/m |

| Unit cell dimensions | |

| a | 5.0019 (4) Å |

| b | 23.3653 (17) Å |

| c | 5.7871 (5) Å |

| α | 90° |

| β | 110.151 (3)° |

| γ | 90° |

| Volume | 634.94 (9) ų |

| Z | 2 |

| Density (calculated) | 1.602 Mg/m³ |

| Absorption coefficient | 0.28 mm⁻¹ |

| F(000) | 316 |

| Crystal size | 0.21 x 0.13 x 0.10 mm |

| Theta range for data collection | 2.6 to 27.5° |

| Index ranges | -6<=h<=6, -30<=k<=29, -7<=l<=7 |

| Reflections collected | 4922 |

| Independent reflections | 1493 [R(int) = 0.023] |

| Completeness to theta = 27.5° | 99.9 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.972 and 0.943 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1493 / 0 / 100 |

| Goodness-of-fit on F² | 1.13 |

| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.104 |

| R indices (all data) | R1 = 0.049, wR2 = 0.107 |

| Largest diff. peak and hole | 0.27 and -0.32 e.Å⁻³ |

Molecular Structure and Packing

The molecule of this compound possesses a V-shape, with the two benzoic acid moieties connected by a sulfonyl group. In the crystalline state, the molecules are organized into a zigzag chain through intermolecular hydrogen bonds between the carboxylic acid groups. This hydrogen bonding motif is a key feature of the crystal packing.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis of the crystalline material and its subsequent crystallographic analysis.

Synthesis and Crystallization

The single crystals of this compound were obtained via a hydrothermal synthesis method.[1]

Materials:

-

This compound (0.062 g, 0.20 mmol)[1]

-

Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O, 0.050 g, 0.20 mmol)[1]

-

Deionized water (8 ml)[1]

Procedure:

-

A mixture of this compound, manganese(II) acetate tetrahydrate, and deionized water was prepared.[1]

-

The mixture was sealed in a 23 ml Teflon-lined stainless steel autoclave.[1]

-

The autoclave was heated to 423 K (150 °C) and maintained at this temperature for 3 days under autogenous pressure.[1]

-

The autoclave was then cooled to room temperature at a rate of 5 K/h.[1]

-

Green crystals of the title compound suitable for X-ray diffraction were obtained.[1]

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The experimental workflow is illustrated in the diagram below.

Data Collection:

A suitable single crystal was mounted on a glass fiber. Data collection was performed on a Rigaku Mercury CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.[2]

Structure Solution and Refinement:

The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2] An absorption correction was applied using a multi-scan method.[2]

Conclusion

This technical guide has provided a detailed account of the crystal structure and crystallography of this compound. The quantitative data, presented in a clear tabular format, and the comprehensive experimental protocols offer a valuable resource for researchers in the fields of crystallography, materials science, and drug development. The elucidated solid-state architecture, characterized by its distinct hydrogen-bonding network, provides a fundamental understanding of the intermolecular interactions that govern the assembly of this versatile building block. This knowledge is crucial for the design and synthesis of new functional materials with predictable structures and properties.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Acidity and pKa Values of 4,4'-Sulfonyldibenzoic Acid

This technical guide provides a comprehensive overview of the acidic properties of this compound, focusing on its pKa values. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical characteristics of this compound.

Introduction

This compound is a dicarboxylic acid featuring a sulfonyl group bridging two benzoic acid moieties. Its chemical structure dictates its acidic nature, which is a critical parameter in various applications, including the synthesis of metal-organic frameworks (MOFs), polymers, and as a potential component in pharmaceutical formulations. The acidity, quantified by the acid dissociation constant (pKa), influences the molecule's solubility, charge state at a given pH, and its interaction with biological targets.

Acidity of this compound

The presence of the strongly electron-withdrawing sulfonyl group (-SO2-) significantly impacts the acidity of the two carboxylic acid groups. This group pulls electron density away from the benzene (B151609) rings and, consequently, from the carboxyl groups. This inductive effect stabilizes the carboxylate anions formed upon deprotonation, thereby increasing the acidity of the carboxylic acid protons compared to unsubstituted benzoic acid.

As a dicarboxylic acid, this compound has two distinct pKa values:

-

pKa1: Corresponds to the dissociation of the first proton.

-

pKa2: Corresponds to the dissociation of the second proton from the resulting monoanion.

The first dissociation is expected to be significantly more acidic than the second due to the electrostatic repulsion between the negatively charged carboxylate group and the second departing proton.

pKa Values

| Parameter | Value | Source |

| Predicted pKa | 3.28 ± 0.10 | ChemicalBook[1] |

It is important to note that as a dicarboxylic acid, two distinct pKa values (pKa1 and pKa2) are expected. The predicted value likely represents the first dissociation (pKa1). The second pKa value (pKa2) would be higher. For comparison, dicarboxylic acids like oxalic acid have pKa values of 1.2 and 4.2 for the first and second dissociations, respectively[2].

Experimental Determination of pKa Values

Potentiometric titration is a highly accurate and commonly used method for the experimental determination of pKa values[3][4]. The following section details a generalized protocol for determining the pKa values of this compound.

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa1 and pKa2 values of this compound in an aqueous solution.

Materials:

-

This compound (high purity)

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized, CO2-free water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (calibrated)

-

Beaker

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound to prepare a solution of a known concentration (e.g., 1 mM) in deionized, CO2-free water.

-

Add a known concentration of KCl (e.g., 0.15 M) to maintain a constant ionic strength during the titration[5].

-

If solubility is an issue, a co-solvent like methanol (B129727) or acetonitrile (B52724) can be used, but the resulting pKa will be for that specific solvent mixture[3][6].

-

-

Calibration of the pH Electrode:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH range of the titration.

-

-

Titration Setup:

-

Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Begin stirring the solution at a constant, moderate speed.

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

-

Titration Process:

-

Record the initial pH of the analyte solution.

-

Add small, precise increments of the NaOH titrant from the burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue adding titrant and recording data well past the second equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The curve for a dicarboxylic acid will show two distinct equivalence points.

-

The pKa values can be determined from the half-equivalence points. The pH at the half-volume of the first equivalence point corresponds to pKa1, and the pH at the midpoint between the first and second equivalence points corresponds to pKa2.

-

Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

-

Experimental Workflow for pKa Determination

Caption: Experimental workflow for the determination of pKa values of this compound via potentiometric titration.

Significance in Drug Development

The pKa values of a compound are fundamental to understanding its pharmacokinetic and pharmacodynamic properties. For a molecule like this compound, its acidity will influence:

-

Solubility: The charge state of the molecule, which is pH-dependent, will affect its aqueous solubility.

-

Absorption and Distribution: The ability of the molecule to cross biological membranes is often dependent on its ionization state.

-

Receptor Binding: The charge of the molecule can be critical for its interaction with the binding site of a protein target.

Therefore, accurate knowledge of the pKa values of this compound and its derivatives is essential for their potential application in drug design and development.

This compound is a dicarboxylic acid with two acidic protons, the dissociation of which is enhanced by the electron-withdrawing sulfonyl group. While a predicted pKa value is available, experimental determination via methods such as potentiometric titration is crucial for accurate characterization. A detailed understanding of its acidic properties is vital for its application in materials science and is a prerequisite for its consideration in pharmaceutical research and development.

References

- 1. 4,4'-SULFONYLBIS-BENZOIC ACID | 2449-35-6 [chemicalbook.com]

- 2. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Thermal Properties and Decomposition of 4,4'-Sulfonyldibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal properties and decomposition behavior of 4,4'-Sulfonyldibenzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from studies on structurally related aromatic sulfones and carboxylic acids to propose a likely thermal decomposition pathway. All quantitative data found is presented, and generalized experimental protocols for relevant analytical techniques are detailed.

Thermal Properties

This compound is a thermally stable aromatic compound. The primary thermal event documented is its melting point, which is consistently reported to be very high.

| Property | Value | Reference(s) |

| Melting Point | >350 °C | [1] |

Table 1: Known Thermal Properties of this compound.

Proposed Thermal Decomposition Pathway

The proposed pathway involves two primary stages:

-

Decarboxylation: The initial decomposition step is anticipated to be the removal of the carboxylic acid groups as carbon dioxide. This is a common thermal degradation route for aromatic carboxylic acids. This process would likely occur at temperatures in the range of 370-480 °C.

-

Sulfone Bridge Scission: Following decarboxylation, at higher temperatures, the central diphenyl sulfone core is expected to decompose. This would involve the cleavage of the carbon-sulfur bonds, leading to the evolution of sulfur dioxide and the formation of various aromatic fragments. Recombination of these fragments could lead to the formation of biphenyl (B1667301) and other polyaromatic hydrocarbons. The diphenyl sulfone unit itself is known to be highly thermally stable.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not available in the literature. However, the following are generalized methodologies for the key techniques that would be employed for such an analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition, identify distinct decomposition stages, and quantify the mass loss at each stage.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA Q50, Mettler Toledo TGA/DSC).

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The pan is placed in the TGA furnace.

-

Experimental Conditions:

-

Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which mass loss occurs and the percentage of mass lost at each step. The derivative of the TGA curve (DTG) can be used to more accurately identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal events such as phase transitions or the enthalpy changes associated with decomposition.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC Q20, Mettler Toledo DSC 3+).

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

Temperature Program: The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak onset temperature is typically reported as the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Caption: General experimental workflow for thermal analysis.

Summary and Future Work

This compound is a highly thermally stable molecule with a melting point exceeding 350 °C. While direct experimental data on its decomposition is scarce, a plausible decomposition pathway initiated by decarboxylation followed by the cleavage of the sulfone bridge at higher temperatures is proposed based on the behavior of analogous compounds.

To provide a more definitive understanding of the thermal properties and decomposition of this compound, further experimental investigation is required. Specifically, carrying out Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would enable the identification of the evolved gaseous products at each stage of decomposition, thereby confirming the proposed mechanism and providing a detailed profile of the decomposition products.

References

An In-depth Technical Guide to 4,4'-Sulfonyldibenzoic Acid

An Introduction to a Versatile Building Block in Chemical and Pharmaceutical Sciences

4,4'-Sulfonyldibenzoic acid, with the molecular formula O2S(C6H4CO2H)2, is a dicarboxylic acid derivative of diphenyl sulfone. This compound serves as a crucial building block in supramolecular chemistry and materials science, primarily utilized as a rigid V-shaped linker in the synthesis of metal-organic frameworks (MOFs). Its robust structure and the presence of two carboxylic acid functional groups allow for the construction of porous coordination polymers with diverse topologies and potential applications, particularly in the realm of drug development and delivery. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to almost white crystalline solid. A summary of its key quantitative data is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C14H10O6S | [1][2] |

| Molecular Weight | 306.29 g/mol | [1][2] |

| CAS Number | 2449-35-6 | [1][2] |

| Melting Point | >350 °C | [3] |

| Boiling Point (Predicted) | 590.1 ± 35.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.509 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.28 ± 0.10 | [4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | Soluble | [4] |

| Acetone | Soluble | [5] |

| Alcohols (e.g., Ethanol) | Soluble | [5] |

| Benzene (B151609) | Poorly soluble | [5] |

| Chloroform | Practically insoluble | [5] |

| Petroleum Ether | Practically insoluble | [5] |

| Water | Practically insoluble | [5] |

Table 3: Crystallographic Data for this compound

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [6] |

| Space Group | P21/m | [6] |

| a | 5.0019 (4) Å | [6] |

| b | 23.3653 (17) Å | [6] |

| c | 5.7871 (5) Å | [6] |

| β | 110.151 (3)° | [6] |

| Volume | 634.94 (9) ų | [6] |

| Z | 2 | [6] |

Spectroscopic and Analytical Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

1H NMR (400 MHz, DMSO-d6): The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the benzene rings will appear as doublets due to coupling with adjacent protons. The acidic protons of the carboxylic acid groups will likely appear as a broad singlet at a downfield chemical shift.[7][8][9][10][11][12]

-

13C NMR (100 MHz, DMSO-d6): The carbon NMR spectrum will display distinct signals for the different carbon environments in the molecule. Key signals include those for the carboxyl carbons, the carbon atoms attached to the sulfonyl group, and the other aromatic carbons. Due to the symmetry of the molecule, the number of signals will be less than the total number of carbon atoms.[7][10][13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides valuable information about its functional groups.[1][15][16][17] Key characteristic absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad band is observed in the region of 2500-3300 cm-1, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[16]

-

C-H Stretch (Aromatic): Weak to medium absorptions appear above 3000 cm-1.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is present around 1700 cm-1, corresponding to the carbonyl group of the carboxylic acid.

-

S=O Stretch (Sulfone): Two strong absorption bands are expected for the symmetric and asymmetric stretching vibrations of the sulfonyl group, typically found in the regions of 1350-1300 cm-1 and 1160-1120 cm-1.

-

C-O Stretch (Carboxylic Acid): A medium absorption band appears in the 1320-1210 cm-1 region.

-

C=C Stretch (Aromatic): Several weak to medium bands are observed in the 1600-1450 cm-1 range.

Experimental Protocols

Synthesis of this compound via Oxidation

A common method for the synthesis of this compound involves the oxidation of the methyl groups of 4,4'-ditolyl sulfone. While various oxidizing agents can be employed, potassium permanganate (B83412) is a frequently used reagent for this transformation.[18][19][20][21]

Materials:

-

4,4'-Ditolyl sulfone

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Sulfuric acid (H2SO4) or Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO3) (for workup)

-

Water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium or potassium hydroxide in water is prepared. To this basic solution, 4,4'-ditolyl sulfone is added.

-

Addition of Oxidant: The mixture is heated to reflux, and potassium permanganate is added portion-wise over a period of several hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Workup: After the reaction is complete (indicated by the persistence of the permanganate color or by TLC analysis), the mixture is cooled to room temperature. The excess potassium permanganate is quenched by the addition of a reducing agent such as sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO2) is formed.

-

Isolation of the Product: The hot solution is filtered to remove the manganese dioxide. The filtrate is then cooled and acidified with a strong acid like sulfuric or hydrochloric acid. Upon acidification, this compound precipitates out as a white solid.

-

Purification: The crude product is collected by vacuum filtration and washed with cold water. Further purification is achieved by recrystallization.[3][21][22][23][24][25][26] A common solvent for recrystallization is a mixture of ethanol and water or glacial acetic acid.[22] The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to form pure crystals. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Below is a graphical representation of the synthesis workflow.

Applications in Drug Development

The primary application of this compound in the pharmaceutical field is as a linker for the construction of Metal-Organic Frameworks (MOFs).[25][27][28][29][30] MOFs are highly porous materials with large surface areas, making them excellent candidates for drug delivery systems.[25][28][29][30]

Metal-Organic Frameworks for Drug Delivery

MOFs synthesized using this compound as a linker can encapsulate therapeutic agents within their pores.[28][29][30] The drug-loaded MOFs can then be administered, and the drug is released in a controlled manner at the target site. This approach offers several advantages:

-

High Drug Loading Capacity: The porous nature of MOFs allows for a high concentration of drug molecules to be loaded.[28][29][30]

-

Controlled Release: The release of the drug can be tuned by modifying the structure and properties of the MOF.

-

Protection of the Drug: The framework can protect the encapsulated drug from degradation in the biological environment.

-

Targeted Delivery: The surface of the MOFs can be functionalized with targeting moieties to direct the drug to specific cells or tissues, such as cancer cells.[25][28]

Several studies have explored the use of MOFs based on this compound for the delivery of anticancer drugs.[28][29] These systems have shown promise in improving the efficacy of cancer chemotherapy while reducing systemic toxicity.

Precursor for Bioactive Molecules

While direct biological activity of this compound is not widely reported, its derivatives, such as sulfamoylbenzoic acids, have been investigated for their therapeutic potential.[4][31][32] The synthesis of these derivatives may involve the conversion of the carboxylic acid groups of this compound to other functional groups, such as amides. These sulfamoylbenzoic acid derivatives have been explored as inhibitors of various enzymes and as agonists or antagonists of receptors, indicating the potential of this compound as a scaffold in medicinal chemistry.[4][31][32]

Conclusion

This compound is a valuable and versatile molecule with significant potential, particularly in the field of drug development. Its rigid, V-shaped structure and difunctional nature make it an ideal building block for the construction of Metal-Organic Frameworks for controlled drug delivery. The well-established synthesis and the possibility of chemical modification further enhance its utility. This technical guide provides a foundational understanding of the key properties and applications of this compound, intended to support researchers and scientists in leveraging this compound for innovative solutions in pharmaceutical sciences.

References

- 1. This compound [webbook.nist.gov]

- 2. 4,4'-SULFONYLBIS-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. amherst.edu [amherst.edu]

- 4. mdpi.com [mdpi.com]

- 5. mpbio.com [mpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. hmdb.ca [hmdb.ca]

- 13. hmdb.ca [hmdb.ca]

- 14. orgsyn.org [orgsyn.org]

- 15. azooptics.com [azooptics.com]

- 16. researchgate.net [researchgate.net]

- 17. ejournal.upi.edu [ejournal.upi.edu]

- 18. Fast oxidation of thioglycosides to glycosyl sulfones using KMnO4/CuSO4*5H2O under neutral reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 20. Sulfone synthesis by oxidation [organic-chemistry.org]

- 21. US780404A - Process of oxidizing methyl groups in aromatic hydrocarbons. - Google Patents [patents.google.com]

- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 23. people.chem.umass.edu [people.chem.umass.edu]

- 24. bipm.org [bipm.org]

- 25. mdpi.com [mdpi.com]

- 26. westfield.ma.edu [westfield.ma.edu]

- 27. researchgate.net [researchgate.net]

- 28. Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

4,4'-Sulfonyldibenzoic Acid: A Comprehensive Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth health and safety information for 4,4'-Sulfonyldibenzoic acid (CAS No. 2449-35-6), a compound of interest in various research and development applications. The following sections detail its hazardous properties, safe handling procedures, emergency response, and physical and chemical characteristics, supported by standardized experimental protocols.

Hazard Identification and Classification

This compound is classified as an irritant. It can cause serious eye irritation and may lead to respiratory tract irritation.[1][2]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Pictogram:

Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These characteristics are essential for understanding its behavior under various experimental and storage conditions.

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₆S |

| Molecular Weight | 306.29 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >350 °C |

| Boiling Point | 590.1 ± 35.0 °C at 760 mmHg (Predicted) |

| Density | 1.509 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in Dimethylformamide (DMF) |

| pKa | 3.28 ± 0.10 (Predicted) |

Toxicological Information

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity (General Protocol based on OECD Guideline 420): This test provides information on the adverse effects of a single oral dose of a substance. In the Fixed Dose Procedure, groups of animals, typically female rats, are dosed in a stepwise manner at fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[3][4][5][6][7] The objective is to identify a dose that produces evident toxicity but not mortality. Observations of the animals are made for at least 14 days, noting any signs of toxicity or mortality.[3][7] This method allows for the classification of the substance according to the Globally Harmonized System (GHS).[3][4]

Eye Irritation/Corrosion (General Protocol based on OECD Guideline 405): This in vivo test is designed to assess the potential of a substance to cause eye irritation or corrosion.[8][9][10] A single dose of the test substance is applied to one eye of an experimental animal, usually an albino rabbit, with the untreated eye serving as a control.[8] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and the degree of irritation to the cornea, iris, and conjunctiva is scored. The reversibility of any observed effects is also evaluated over a period of up to 21 days. To minimize animal distress, a weight-of-the-evidence analysis and in vitro testing are recommended before conducting in vivo studies.[8][11]

Skin Irritation (General Protocol based on OECD Guideline 439): This in vitro method utilizes a reconstructed human epidermis (RhE) model to identify skin irritants.[12][13][14][15] The test substance is applied topically to the tissue surface. After a defined exposure period, the cell viability of the epidermis is measured, typically using an MTT assay.[12] A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[12] This method is a validated alternative to in vivo rabbit skin irritation tests.[14]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE).

Storage:

-

Keep the container tightly closed.

-

Store in a dry, cool, and well-ventilated place.

-

Store locked up.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Impervious clothing should be worn where there is a risk of significant exposure.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or equivalent particulate respirator should be used.

Emergency Procedures

First Aid Measures

A systematic approach to first aid is essential in case of accidental exposure.

Accidental Release Measures

In the event of a spill, follow a structured response to contain and clean up the material safely.

Environmental Precautions: Do not let the product enter drains.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce hazardous gases such as carbon oxides and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Ecotoxicological Information

Specific ecotoxicity data for this compound is limited. However, as with any chemical, release into the environment should be avoided. The principles for assessing aquatic toxicity are outlined below.

Experimental Protocols for Ecotoxicity Assessment

Acute Toxicity to Fish (General Protocol based on OECD Guideline 203): This test determines the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[16] Fish are exposed to various concentrations of the substance in water, and mortality is recorded.

Acute Immobilisation Test for Daphnia (General Protocol based on OECD Guideline 202): This test measures the concentration at which 50% of the Daphnia magna (a small crustacean) are immobilized (EC50) after a 48-hour exposure.[16] This provides an indication of acute toxicity to aquatic invertebrates.

Biodegradability: Information on the biodegradability of this compound is not readily available. Studies would be required to determine its persistence in the environment.

Bioaccumulation: The potential for this compound to bioaccumulate in organisms is also not well-documented. This would typically be assessed by determining its octanol-water partition coefficient (Log Kow) and, if necessary, conducting bioaccumulation studies in aquatic organisms.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste material should be handled by a licensed professional waste disposal service.

This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

- 1. 4,4'-Dicarboxydiphenyl Sulfone | C14H10O6S | CID 224167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 2449-35-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. oecd.org [oecd.org]

- 4. ijrap.net [ijrap.net]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. senzagen.com [senzagen.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 15. oecd.org [oecd.org]

- 16. chemsafetypro.com [chemsafetypro.com]

Methodological & Application

Application of 4,4'-Sulfonyldibenzoic Acid in the Synthesis of Advanced Metal-Organic Frameworks

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, gas storage, sensing, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF. 4,4'-Sulfonyldibenzoic acid (SDBA) is a V-shaped linker molecule that has been successfully employed in the synthesis of novel MOFs with interesting properties. The presence of the sulfone group introduces polarity and potential for specific interactions within the pores, making SDBA-based MOFs attractive for various specialized applications.

This document provides detailed application notes and experimental protocols for the synthesis and potential uses of SDBA-based MOFs, with a particular focus on their applications in catalysis and their potential in the field of drug delivery.

I. Application Notes

Catalysis

MOFs derived from this compound have demonstrated significant potential as heterogeneous catalysts. The well-defined porous structure and the presence of accessible metal centers and functional groups on the SDBA linker contribute to their catalytic activity.

A notable example is a copper-based MOF, Cu₃(SDBA)₂(HSDBA), which has been shown to be a highly efficient catalyst for the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) in the presence of sodium borohydride (B1222165).[1][2] This reaction is of environmental importance as 4-NP is a common water pollutant. The Cu₃(SDBA)₂(HSDBA) catalyst exhibits high catalytic performance, completing the reduction in a very short time, and can be easily recovered and reused for multiple cycles without a significant loss in activity.[3] The catalytic mechanism is believed to involve the adsorption of 4-NP onto the MOF framework and its subsequent reduction by borohydride ions, facilitated by the copper centers.

Potential for Drug Delivery

While the direct application of SDBA-based MOFs in drug delivery is an emerging area of research, their inherent properties make them promising candidates for such biomedical applications. The suitability of a MOF for drug delivery is largely dependent on its biocompatibility, porosity, and the nature of its interaction with drug molecules.

Biocompatibility: The choice of metal ion is critical for the biocompatibility of a MOF. SDBA has been successfully used to synthesize MOFs with aluminum and copper. Aluminum-based MOFs are generally considered to have low toxicity.[4] Copper is an essential trace element in the human body, and while high concentrations can be toxic, copper-based MOFs have been extensively investigated as drug carriers, particularly for anticancer drugs, often showing pH-responsive drug release.[5][6]

Porosity and Drug Loading: SDBA-based MOFs, such as the aluminum-containing CAU-11, exhibit permanent porosity with well-defined pore dimensions.[5] This porosity is essential for the encapsulation of drug molecules. The drug loading capacity of MOFs is generally high due to their large surface area and pore volume. For instance, other porous MOFs have demonstrated drug loading capacities as high as 53.3% (w/w) for 5-fluorouracil.[7] It is anticipated that SDBA-based MOFs with optimized porosity could achieve similar high loading efficiencies.

Controlled Release: The sulfone group in the SDBA linker can potentially participate in hydrogen bonding and other non-covalent interactions with encapsulated drug molecules, which could be exploited for controlled and sustained drug release. Furthermore, the stability of the metal-carboxylate bonds in MOFs is often pH-dependent. This property can be harnessed to design drug delivery systems that release their cargo in the acidic microenvironment of tumors or specific cellular compartments.[1][5][8] For example, many copper-based MOFs exhibit pH-responsive release of anticancer drugs, where the drug is preferentially released at a lower pH (e.g., 5.0) compared to physiological pH (7.4).[5][9]

II. Quantitative Data

The following tables summarize the key quantitative data for representative SDBA-based MOFs and provide a reference for the potential drug delivery performance based on analogous MOF systems.

| MOF Name | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) | Reference |

| CAU-11 | Al³⁺ | 350 | 0.17 | 6.4 x 7.1 | > 420 | [5] |

| Cu₃(SDBA)₂(HSDBA) | Cu²⁺ | Not Reported | Not Reported | Not Reported | Decomposes > 300 | [2][10] |

Table 1: Physicochemical Properties of SDBA-Based MOFs.

| Application | MOF System | Analyte/Drug | Performance Metric | Value | Reference |

| Catalysis | Cu₃(SDBA)₂(HSDBA) | 4-Nitrophenol | Reaction Time for Complete Conversion | 20 seconds | [2][3] |

| Reusability | 7 cycles | [3] | |||

| Potential Drug | Porous Cu(II)-based MOF | 5-Fluorouracil (5-FU) | Drug Loading Capacity | 37.22% (w/w) | [1] |

| Delivery | Magnetic Cu-MOF | Doxorubicin (DOX) | Drug Loading Capacity | 40.5% (w/w) | [5] |

| Porous Zn-MOF | 5-Fluorouracil (5-FU) | Drug Loading Capacity | 53.3% (w/w) | [7] | |

| Magnetic Cu-MOF | Doxorubicin (DOX) | Drug Release at pH 5.0 (48h) | 83% | [5] | |

| Drug Release at pH 7.4 (48h) | 30.5% | [5] |

Table 2: Performance Data of SDBA-Based MOFs in Catalysis and Reference Data for Potential Drug Delivery Applications.

III. Experimental Protocols

Protocol 1: Synthesis of Cu₃(SDBA)₂(HSDBA) MOF[2]

Materials:

-

Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

-

This compound (H₂-SDBA)

-

Deionized water

-

Teflon-lined stainless-steel autoclave (25 mL)

-

Oven

Procedure:

-

Dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O and 0.5 mmol of H₂-SDBA in 5 mL of deionized water in a beaker with stirring.

-

Transfer the resulting solution to a 25 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a preheated oven at 170 °C.

-

Maintain the temperature for 3 days.

-

After 3 days, remove the autoclave from the oven and allow it to cool to room temperature.

-

Collect the blue crystals of Cu₃(SDBA)₂(HSDBA) by filtration.

-

Wash the crystals with deionized water and dry them under ambient conditions.

Protocol 2: Synthesis of CAU-11 [Al(OH)(SDBA)]·nDMF MOF (Adapted from similar Al-MOF syntheses)[11]

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

This compound (H₂-SDBA)

-

N,N'-Dimethylformamide (DMF)

-

Teflon-lined stainless-steel autoclave

-

Oven

Procedure:

-

Dissolve a stoichiometric amount of Al(NO₃)₃·9H₂O and H₂-SDBA in DMF in a glass vial. A typical molar ratio would be 1:1.

-

Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specified temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the resulting crystalline product by filtration or centrifugation.

-

Wash the product with fresh DMF to remove any unreacted starting materials.

-

Dry the final product under vacuum or at an elevated temperature to remove the solvent from the pores.

IV. Visualizations

Caption: Structure of the this compound (SDBA) linker.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper-based MOF, Cu 3 (SDBA) 2 (HSDBA), as a catalyst for efficient reduction of 4-nitrophenol in the presence of sodium borohydride - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00506E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Real-time drug release monitoring from pH-responsive CuS-encapsulated metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]